molecular formula C19H19BrN2O2S B15015319 2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B15015319
M. Wt: 419.3 g/mol
InChI Key: XJWVATHEOMXPCN-CIAFOILYSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H17BrN2O2S This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 2-bromobenzylthiourea.

    Formation of the Acetohydrazide Intermediate: The 2-bromobenzylthiourea is then reacted with hydrazine hydrate to form 2-bromobenzylhydrazine.

    Condensation Reaction: The 2-bromobenzylhydrazine is then condensed with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to form the final product, 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides and nitriles.

Scientific Research Applications

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
  • 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-chlorophenyl)methylene]acetohydrazide

Uniqueness

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrN2O2S/c1-2-11-24-17-9-7-15(8-10-17)12-21-22-19(23)14-25-13-16-5-3-4-6-18(16)20/h2-10,12H,1,11,13-14H2,(H,22,23)/b21-12+

InChI Key

XJWVATHEOMXPCN-CIAFOILYSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br

Origin of Product

United States

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